
Sulfopin
Vue d'ensemble
Description
PIN1-3, également connu sous le nom de Sulfopin, est un inhibiteur covalent hautement sélectif de la peptidyl-prolyl cis/trans isomérase NIMA-interagissant 1 (PIN1). PIN1 est une enzyme qui catalyse l'isomérisation des motifs phosphorylés sérine/thréonine-proline, ce qui conduit à des changements de conformation et de fonction des protéines. PIN1-3 a montré un potentiel significatif en thérapie anticancéreuse en raison de sa capacité à inhiber l'activité de PIN1, qui est souvent surexprimée dans divers cancers .
Méthodes De Préparation
La synthèse de PIN1-3 implique plusieurs étapes. Le nom chimique de PIN1-3 est le 2-chloro-N-(1,1-dioxidotetrahydrothiophène-3-yl)-N-néopentyl acétamide. La voie de synthèse comprend généralement les étapes suivantes :
Formation du cycle tétrahydrothiophène : Cela implique la réaction d'un précurseur approprié avec du soufre pour former le cycle tétrahydrothiophène.
Introduction du groupe dioxido : Le cycle tétrahydrothiophène est ensuite oxydé pour introduire le groupe dioxido.
Attachement du groupe néopentyle : Le groupe néopentyle est introduit par une réaction de substitution nucléophile.
Analyse Des Réactions Chimiques
Covalent Inhibition Mechanism
Sulfopin irreversibly binds Pin1 via a chloroacetamide group that reacts with Cys113 in the enzyme's active site. This covalent interaction was confirmed by:
-
X-ray crystallography (1.4 Å resolution), showing electron density maps for the covalent bond between this compound's electrophilic carbon and Cys113's thiol group .
-
Mass spectrometry (LC-MS) , which detected a +90 Da adduct on Pin1 corresponding to the sulfanyl-acetate moiety transfer .
-
Competitive pulldown assays , where this compound-DTB (a desthiobiotin probe derivative) demonstrated complete Pin1 engagement at 1 μM within 4 h in live cells .
Reaction Kinetics and Selectivity
This compound’s second-order rate constant (Kinact/K<sub>i</sub>) is 84 M<sup>-1</sup>s<sup>-1</sup> , with inhibition constants:
Parameter | Value | Assay Type | Source |
---|---|---|---|
Apparent K<sub>i</sub> | 17 nM (FP assay) | Fluorescence polarization | |
K<sub>i</sub> (catalytic) | 211 nM | PPIase activity assay | |
IC<sub>50</sub> (DELFIA) | 53 ± 10 nM | Displacement assay |
The compound exhibits >50-fold selectivity for Pin1 over other PPIases, attributed to:
-
Hydrogen bonding between this compound’s sulfonyl oxygens and Pin1’s Gln131/His157 .
-
Hydrophobic interactions with Met130, Phe134, and Leu122 in the proline-binding pocket .
Structural Insights from Co-Crystal Studies
The co-crystal structure (PDB: 6VAJ) reveals critical interactions:
Pin1 Residue | Interaction Type | Functional Role |
---|---|---|
Cys113 | Covalent bond | Electrophilic targeting |
Gln131 | Hydrogen bond | Stabilizes sulfonyl group |
His157 | Hydrogen bond | Positions sulfolane ring |
Met130/Phe134 | Hydrophobic | Anchors tert-butyl group |
The sulfolane ring occupies Pin1’s hydrophobic pocket, while the tert-butyl group extends into a solvent-exposed region, minimizing off-target reactivity .
Reactivity with Thiols and Self-Immolation
This compound’s chloroacetamide reacts selectively with cysteine thiols:
-
GSH consumption assays : this compound showed a half-life (t<sub>1/2</sub>) of ~50 min at pH 8 with 5 mM glutathione, comparable to other chloroacetamides .
-
DTNB thiol reactivity : Lower reactivity than sulfonate esters (e.g., mesyl, tosyl) but higher than acrylamides, reducing off-target effects .
Upon reaction, the compound undergoes self-immolation , releasing a sulfamic acid byproduct that dissociates into sulfur trioxide and a free amine .
Comparative Analysis with Other Pin1 Inhibitors
This compound outperforms classical inhibitors in cell permeability and covalent efficiency:
Inhibitor | Mechanism | IC<sub>50</sub> (nM) | Selectivity |
---|---|---|---|
This compound | Covalent (Cys113) | 53 | High |
KPT-6566 | Disulfide (Cys113) | 189 | Moderate |
BJP-07-017-3 | Non-covalent | 9 | Low |
This compound’s small size (MW: 281.08) and neutral cLogP (0.36) enhance cellular uptake compared to anionic inhibitors like juglone .
Metabolic Stability and Pharmacokinetics
Applications De Recherche Scientifique
Neuroblastoma
In preclinical studies, Sulfopin has demonstrated significant efficacy against MYCN-driven neuroblastoma. Treatment with this compound resulted in:
- Reduced Tumor Initiation : In both murine and zebrafish models, this compound significantly decreased the initiation of tumors driven by MYCN .
- Inhibition of Tumor Progression : Long-term administration led to a notable reduction in tumor growth and improved survival rates in treated subjects .
- Downregulation of c-Myc Target Genes : this compound treatment was associated with decreased expression of genes regulated by c-Myc, a key oncogene involved in neuroblastoma .
Pancreatic Cancer
This compound has also been evaluated in models of pancreatic ductal adenocarcinoma (PDAC), where it exhibited similar properties:
- Tumor Regression : In murine models, intraperitoneal administration of this compound resulted in tumor regression and prolonged survival .
- Target Engagement : Studies showed effective engagement with Pin1 at doses as low as 10 mg/kg, indicating its potential for therapeutic use .
Pharmacokinetics and Toxicity
This compound has shown promising pharmacokinetic properties:
- Metabolic Stability : In mouse hepatic microsomes, this compound demonstrated a half-life of approximately 41 minutes, suggesting favorable metabolic stability for further development .
- Oral Bioavailability : Following oral administration at 10 mg/kg, this compound achieved a peak concentration of 11.5 μM with a bioavailability of 30%, indicating its suitability for oral dosing .
- Toxicity Profile : In acute toxicity studies, no significant adverse effects were observed at doses up to 40 mg/kg over two weeks, highlighting its safety profile for potential clinical use .
Case Studies and Research Findings
The following table summarizes key findings from various studies on this compound's applications:
Mécanisme D'action
PIN1-3 exerts its effects by covalently binding to the active site of PIN1, specifically targeting the cysteine residue at position 113. This binding inhibits the isomerase activity of PIN1, preventing the isomerization of phosphorylated serine/threonine-proline motifs. As a result, PIN1-3 disrupts the conformational changes in target proteins, leading to alterations in their function and stability. This mechanism is particularly effective in cancer cells, where PIN1 activity is often dysregulated .
Comparaison Avec Des Composés Similaires
PIN1-3 est unique par sa grande sélectivité et sa puissance en tant qu'inhibiteur de PIN1. Les composés similaires comprennent :
Juglone : Un composé naturel qui inhibe l'activité de PIN1 mais avec une sélectivité et une puissance inférieures à celles de PIN1-3.
BJP-06-005-3 : Un inhibiteur peptidique qui cible le même résidu cystéine dans PIN1 mais qui n'est pas adapté à l'évaluation in vivo en raison de sa faible biodisponibilité.
Pin1-2 : Un autre inhibiteur de PIN1 avec une sélectivité similaire mais une structure chimique et des propriétés pharmacocinétiques différentes .
PIN1-3 se démarque par sa grande sélectivité, sa puissance et sa biodisponibilité orale, ce qui en fait un candidat prometteur pour un développement ultérieur en thérapie anticancéreuse .
Activité Biologique
Sulfopin is a selective covalent inhibitor of the peptidyl-prolyl isomerase Pin1, which plays a crucial role in various cellular processes, particularly in cancer biology. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cell viability, and potential therapeutic applications based on recent research findings.
This compound targets the active site of Pin1, specifically the cysteine residue at position 113 (Cys113), leading to its covalent modification. This inhibition disrupts Pin1's ability to facilitate the isomerization of phosphorylated serine or threonine-proline bonds in target proteins, thereby influencing numerous signaling pathways associated with cell growth and survival.
Key Findings:
- Target Engagement : In live cell assays, this compound demonstrated complete engagement with Pin1 within 4 hours at a concentration of 1 μM and maintained significant engagement for up to 72 hours .
- Selectivity : this compound exhibited high selectivity for Pin1 over other potential targets, as validated by chemoproteomics methods .
Effects on Cancer Cell Viability
Research has shown that while this compound has a modest impact on the viability of cancer cell lines in vitro, it significantly downregulates c-Myc target genes, which are pivotal in tumorigenesis. The compound has been tested in various models, including murine and zebrafish models of MYCN-driven neuroblastoma and pancreatic cancer.
Table 1: Summary of this compound's Effects on Cancer Models
Case Studies
- Murine Model of Neuroblastoma : In this study, this compound treatment led to a significant reduction in tumor size and improved overall survival rates compared to untreated controls. The mechanism was linked to decreased expression of MYC target genes and alterations in chromatin structure around these genes .
- Dual Treatment with Vorinostat : In a study involving diffuse midline gliomas (DMG), the combination of this compound and Vorinostat (an HDAC inhibitor) resulted in an additive effect that reduced cell viability by approximately 80%. This synergy was attributed to enhanced downregulation of MYC-dependent pathways .
- Immune Response Modulation : In experiments assessing the impact on germinal center B cells, mice treated with this compound exhibited a higher frequency of these cells post-immunization, indicating potential implications for enhancing immune responses .
Pharmacokinetics and Safety Profile
This compound has shown promising pharmacokinetic properties:
- Half-life : Approximately 41 minutes in mouse hepatic microsomes.
- Oral Bioavailability : Achieved an average peak concentration (Cmax) of 11.5 μM following oral administration at a dose of 10 mg/kg .
In toxicity studies, no adverse effects were noted at doses up to 40 mg/kg over two weeks, suggesting a favorable safety profile for further clinical exploration .
Propriétés
IUPAC Name |
2-chloro-N-(2,2-dimethylpropyl)-N-(1,1-dioxothiolan-3-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO3S/c1-11(2,3)8-13(10(14)6-12)9-4-5-17(15,16)7-9/h9H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHVAHHYKGXBMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C1CCS(=O)(=O)C1)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2451481-08-4 | |
Record name | 2-chloro-N-(2,2-dimethylpropyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes Sulfopin unique compared to other Pin1 inhibitors?
A: this compound distinguishes itself through its covalent binding to Pin1. It specifically targets Cys113, a crucial amino acid within Pin1's active site [, ]. This covalent interaction sets it apart from previous inhibitors and contributes to its enhanced potency and selectivity.
Q2: How does this compound impact tumor development, particularly those driven by MYC?
A: Studies demonstrate that this compound effectively inhibits the initiation and progression of tumors driven by MYCN, a Myc family member. While its impact on cancer cell viability in vitro appears modest, this compound significantly downregulates c-Myc target genes, ultimately hindering tumor growth in vivo [, ]. This effect has been observed in both murine and zebrafish models of neuroblastoma.
Q3: Has this compound shown synergy with other anti-cancer agents?
A: Emerging research suggests promising synergistic effects when this compound is combined with other anti-cancer therapies. Notably, this compound combined with Vorinostat, a histone deacetylase (HDAC) inhibitor, exhibits enhanced efficacy against H3-K27M-mutant pediatric gliomas []. This combination therapy significantly reduces cell viability and tumor growth in preclinical models, suggesting a potential new treatment avenue for this aggressive cancer.
Q4: What is the significance of this compound's selectivity for Pin1?
A: this compound's high selectivity for Pin1 is crucial for its potential as both a research tool and a therapeutic agent. This selectivity has been validated through two independent chemoproteomics approaches [], ensuring that observed effects are specifically due to Pin1 inhibition, minimizing off-target effects, and increasing its reliability for studying Pin1's biological functions.
Q5: Are there alternative approaches to targeting Pin1 beyond enzymatic inhibition?
A: Yes, recent studies have explored PROTAC (proteolysis targeting chimeras) technology to degrade Pin1. P1D-34, a potent PROTAC degrader, has shown promising anti-proliferative activity in acute myeloid leukemia (AML) cells, exceeding the efficacy of this compound in this context []. This finding highlights the potential of PROTAC-mediated degradation as a complementary strategy to traditional enzymatic inhibition for targeting Pin1.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.